2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid
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Overview
Description
2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid is a chemical compound with the molecular formula C8H8O4S and a molecular weight of 200.22 g/mol It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a methoxycarbonyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with thiophene-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl thiophene-2-carboxylate.
Bromination: The methyl thiophene-2-carboxylate is then brominated at the 5-position using bromine in acetic acid.
Grignard Reaction: The brominated compound undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then carboxylated using carbon dioxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic electronic materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A precursor in the synthesis of 2-(5-(Methoxycarbonyl)thiophen-2-yl)acetic acid.
Methyl thiophene-2-carboxylate: An intermediate in the synthetic route.
2-(5-Bromothiophen-2-yl)acetic acid: Another intermediate in the synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(5-methoxycarbonylthiophen-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-12-8(11)6-3-2-5(13-6)4-7(9)10/h2-3H,4H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGNSHYUHXVVHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596906 |
Source
|
Record name | [5-(Methoxycarbonyl)thiophen-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142667-06-9 |
Source
|
Record name | [5-(Methoxycarbonyl)thiophen-2-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30596906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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